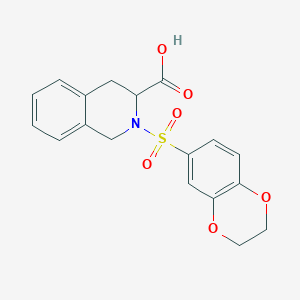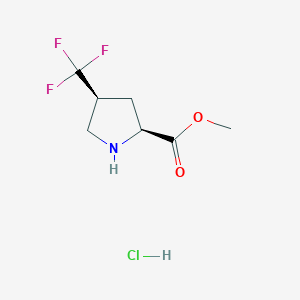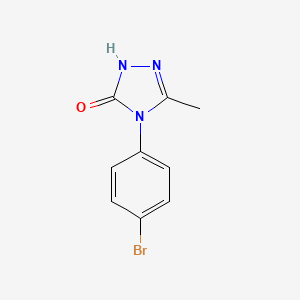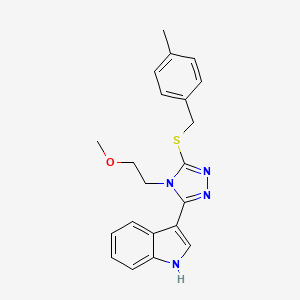
2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of isoquinoline, a heterocyclic aromatic organic compound. It contains a benzodioxine moiety, which is a fused heterocyclic compound that includes two oxygen atoms. The presence of a sulfonyl group and a carboxylic acid function suggests that the compound could have interesting chemical properties and biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their activities.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the paper titled "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3" discusses a high-throughput screen that identified a novel inhibitor with a dihydroisoquinoline sulfonamide structure . Although the exact synthesis of 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography. For example, the paper on the 6-carboxylic acid and the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin provides insights into the conformation of the benzodioxin ring system . This information could be relevant when considering the molecular structure of the compound , as the benzodioxine moiety is a key feature.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. The first paper describes how the carboxylate group of the inhibitor occupies the oxyanion hole in the enzyme AKR1C3, which is a target in breast and prostate cancer . This suggests that the carboxylic acid group in the compound of interest may also play a crucial role in its reactivity and potential as a biological inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been studied to some extent. For instance, the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids was enhanced by certain substitutions . This indicates that the physical and chemical properties of the compound could be modulated by its substituents, potentially affecting its biological activity.
科学的研究の応用
Anticancer Research
The tetrahydroisoquinoline moiety, related to the compound , has been investigated for its anticancer properties. Researchers synthesized analogs maintaining the tetrahydroisoquinoline structure, which showed potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Synthesis of Constrained Nonproteinogenic Amino Acid Derivatives
The compound and its derivatives have been explored for the synthesis of constrained nonproteinogenic amino acid derivatives. These derivatives are valuable for peptide synthesis, offering new avenues for drug development (Czombos et al., 2000).
Exploration in Antibacterial and Antifungal Agents
Certain derivatives of the compound were synthesized and tested for their antimicrobial and antifungal potential. Some showed promising results, especially against bacterial strains, highlighting its potential in developing new antimicrobial drugs (Abbasi et al., 2020).
Enzyme Inhibitory Potential
Research has been conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, derived from the compound. These studies focus on inhibitory activity against enzymes like alpha-glucosidase and acetylcholinesterase, significant for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Asymmetric Synthesis of Amino Acids
The compound's derivatives have been utilized in the asymmetric synthesis of amino acids. This is crucial in the design of peptidomimetic drugs, contributing to drug discovery in various therapeutic areas (Mbaezue, Topić, & Tsantrizos, 2023).
Synthesis of PPARγ Agonists
Derivatives of the compound have been synthesized and evaluated as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. This research is significant for developing new treatments for diabetes (Azukizawa et al., 2008).
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c20-18(21)15-9-12-3-1-2-4-13(12)11-19(15)26(22,23)14-5-6-16-17(10-14)25-8-7-24-16/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOAAZKLUGMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)
![5-chloro-2-methylsulfanyl-N-[3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propyl]pyrimidine-4-carboxamide](/img/structure/B3002005.png)
![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
![3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B3002008.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002012.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3002014.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002015.png)
![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)
